molecular formula C5H4N8O B11513726 5-Amino-1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazole-4-carbonitrile

5-Amino-1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazole-4-carbonitrile

Cat. No.: B11513726
M. Wt: 192.14 g/mol
InChI Key: XDYAVDVYBWDIJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazole-4-carbonitrile is a heterocyclic compound that contains both oxadiazole and triazole rings.

Preparation Methods

The synthesis of 5-Amino-1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazole-4-carbonitrile typically involves multiple steps. One common method starts with the preparation of 4-amino-1,2,5-oxadiazole-3-carbonitrile, which is then reacted with hydrazine to form the triazole ring. The reaction conditions often include heating in the presence of a solvent such as anisole and a base like pyridine . Industrial production methods may involve similar steps but are optimized for larger scale synthesis and may include additional purification steps to ensure the quality of the final product.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

Scientific Research Applications

5-Amino-1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazole-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting certain enzymes or binding to specific receptors, thereby exerting its therapeutic effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Similar compounds include other heterocyclic molecules such as:

Properties

Molecular Formula

C5H4N8O

Molecular Weight

192.14 g/mol

IUPAC Name

5-amino-1-(4-amino-1,2,5-oxadiazol-3-yl)triazole-4-carbonitrile

InChI

InChI=1S/C5H4N8O/c6-1-2-4(8)13(12-9-2)5-3(7)10-14-11-5/h8H2,(H2,7,10)

InChI Key

XDYAVDVYBWDIJD-UHFFFAOYSA-N

Canonical SMILES

C(#N)C1=C(N(N=N1)C2=NON=C2N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.